Imidazo[1,2-a]pyridin-8-ylmethanol
Overview
Description
Imidazo[1,2-a]pyridin-8-ylmethanol is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a hydroxymethyl group attached at the 8th position.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-8-ylmethanol is a derivative of imidazo[1,2-a]pyridine, which has been identified as a covalent anticancer agent . The primary target of this compound is KRAS G12C , a mutation found in various types of cancer . KRAS G12C inhibitors are a promising class of anticancer drugs, and this compound derivatives have shown potential in this area .
Mode of Action
The compound interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the function of the KRAS G12C protein, thereby disrupting the growth and proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .
Biochemical Pathways
The inhibition of kras g12c disrupts several downstream signaling pathways involved in cell growth and proliferation
Pharmacokinetics
The compound’s potent anticancer activity suggests that it may have favorable bioavailability .
Result of Action
The inhibition of KRAS G12C by this compound results in the suppression of cancer cell growth and proliferation . In vitro anticancer assays have shown that this compound derivatives exhibit submicromolar inhibitory activity against various tumor cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with methanol stabilizes all species by means of hydrogen-bonding . Additionally, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Cellular Effects
Derivatives of imidazo[1,2-a]pyridine have shown significant anti-cancer activities . For instance, the compound 10b, a derivative of imidazo[1,2-a]pyrazine, has shown good IC50 at a μM concentration against various cell lines .
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Metabolic Pathways
Imidazo[1,2-a]pyrimidine, a similar compound, has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-8-ylmethanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazopyridine core. This can be further functionalized to introduce the hydroxymethyl group at the 8th position. Key reaction conditions often include the use of catalysts such as iodine or transition metals, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Multicomponent reactions and tandem reactions are often employed to streamline the synthesis process and reduce the number of steps required .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-8-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazopyridine core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazopyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield imidazo[1,2-a]pyridine-8-carboxylic acid, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Imidazo[1,2-a]pyridin-8-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-8-ylmethanol can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines. These compounds share a similar fused bicyclic structure but differ in the specific heteroatoms and functional groups present. For example:
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring and are known for their applications in medicinal chemistry as antiviral and anticancer agents.
Imidazo[1,5-a]pyridines: These compounds have a different fusion pattern and are used in materials science for their luminescent properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHUJOMCLYOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452452 | |
Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111477-17-9 | |
Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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